molecular formula C11H16Cl4O4 B14502868 Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate CAS No. 63579-78-2

Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate

Cat. No.: B14502868
CAS No.: 63579-78-2
M. Wt: 354.0 g/mol
InChI Key: OBNYIUMKCPYNTL-UHFFFAOYSA-N
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Description

Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate is a chemical compound with the molecular formula C11H16Cl4O4. It is known for its unique structure, which includes both chloro and trichloroethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate typically involves the reaction of diethyl malonate with 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate involves its interaction with nucleophiles and electrophiles. The chloro and trichloroethyl groups make it a versatile compound for various chemical transformations. It can act as an electrophile in substitution reactions and as a reducing agent in reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl chloroformate
  • 2,2,2-Trichloroethanol
  • Diethyl malonate

Uniqueness

Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate is unique due to its combination of chloro and trichloroethyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

63579-78-2

Molecular Formula

C11H16Cl4O4

Molecular Weight

354.0 g/mol

IUPAC Name

diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate

InChI

InChI=1S/C11H16Cl4O4/c1-3-18-8(16)5-6-10(12,7-11(13,14)15)9(17)19-4-2/h3-7H2,1-2H3

InChI Key

OBNYIUMKCPYNTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC(Cl)(Cl)Cl)(C(=O)OCC)Cl

Origin of Product

United States

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